L-Fuco-4-O-methyl-D-glucurono-D-xylan
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Overview
Description
The compound L-Fuco-4-O-methyl-D-glucurono-D-xylan is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . Flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the extraction of natural flavonoid precursors from plant sources. These precursors undergo various chemical reactions, including glycosylation, hydroxylation, and methylation, to form the final compound . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability . These unique features contribute to its potent biological activities and make it a valuable compound for various applications .
Properties
CAS No. |
136366-18-2 |
---|---|
Molecular Formula |
C28H46O23 |
Molecular Weight |
750.6 g/mol |
IUPAC Name |
6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |
InChI Key |
DZWSEVGKERHGEZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
Synonyms |
F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |
Origin of Product |
United States |
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